molecular formula C11H14N2O3 B13795384 (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Cat. No.: B13795384
M. Wt: 222.24 g/mol
InChI Key: JMFXUTJZDSYTEC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid is a chiral glutamine derivative designed for advanced pharmaceutical and biochemical research. This compound integrates a glutamine backbone, characterized by its 4-amino-5-oxopentanoic acid structure , with an anilide moiety, forming a key structural motif found in bioactive molecules . The (S)-configuration at the alpha-carbon is crucial for its stereospecific interactions in biological systems, making it a valuable building block for constructing enantiomerically pure peptides. Its primary research application lies in its potential as an intermediate in the synthesis of complex peptide architectures and as a tool for studying enzyme mechanisms. Structurally related compounds with the 5-oxo-5-(phenylamino) moiety have been identified in research settings, highlighting the relevance of this functional group . Furthermore, analogous glutamine derivatives have demonstrated specific biological activity by acting as inhibitors of enzymes like Leukotriene A-4 hydrolase, suggesting a potential mechanism of action for this compound in modulating inflammatory pathways . The presence of the free carboxylic acid and the amide functionality allows for further chemical modifications, facilitating its incorporation into larger molecular structures or probe development. This product is provided for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed when handling this chemical.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(4S)-4-amino-5-anilino-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O3/c12-9(6-7-10(14)15)11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

JMFXUTJZDSYTEC-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Palladium(II)/Chiral Phosphoric Acid Catalyzed Three-Component Reaction

A novel and highly efficient method for synthesizing chiral α-amino-δ-oxo pentanoic acid derivatives, including (S)-4-amino-5-oxo-5-(phenylamino)pentanoic acid, involves a palladium(II)/chiral phosphoric acid catalyzed three-component reaction. This method was reported by researchers in a 2015 Nature Communications article and is notable for its high stereoselectivity and atom economy.

Reaction Overview:
  • Reactants: Aryldiazoacetates, enamines, and imines.
  • Catalyst: Palladium(II) complex combined with chiral phosphoric acid.
  • Conditions: Ambient temperature, dichloromethane solvent.
  • Mechanism: Involves cleavage of a C–N bond, modification of the resulting amino fragment via ammonium ylide formation, and regio- and stereoselective reassembly to form the final product.
  • Outcome: Formation of this compound derivatives with excellent diastereoselectivity (>95:5 diastereomeric ratio) and high enantioselectivity.
Key Features:
  • One-step reaction forming multiple bonds (one bond cleavage and three bond formations).
  • High yield and stereoselectivity.
  • Mild reaction conditions.
  • The process is atom- and step-economic, reducing waste and complexity.
Table 1: Representative Reaction Data from Palladium(II)/Chiral Phosphoric Acid Catalysis
Entry Catalyst System Yield (%) Diastereomeric Ratio (dr) Notes
1 [PdCl(η^3-C3H5)]_2 + rac-1a 15 >95:5 Initial conditions, side products observed
2 Optimized slow addition method 69 >95:5 Improved yield by slow addition of reactants

Note: rac-1a refers to racemic chiral BINOL-derived phosphoric acid used as co-catalyst.

Synthesis via Isoimidium Perchlorate Intermediates

An alternative synthetic route involves the preparation of related amino acid derivatives through isoimidium perchlorate intermediates, which can be adapted to synthesize this compound analogs. This method was detailed in a 2011 study published in the Journal of Medicinal Chemistry and involves nucleophilic addition reactions of isoimidium perchlorates with amino acid esters.

Synthetic Steps:
  • Starting Materials: Carboxy-derivatives of phenethylpiperidinyl-phenylamine compounds.
  • Formation of Isoimidium Perchlorates: Treatment of acids with perchloric acid to form isoimidium salts.
  • Nucleophilic Addition: Reaction of isoimidium perchlorates with L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester or other nucleophiles (alcohols, amines, hydrazines) to form amides or related derivatives.
  • Isolation: The products are isolated after neutralization and purification steps.
Table 2: Summary of Isoimidium Perchlorate Reactions
Compound Reactants Nucleophile Yield (%) Notes
1a–1c Phenethylpiperidinyl-phenylamine + acid anhydride L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester 75–90 High yield of amino acid derivatives
2a–c Isoimidium perchlorates Alcohols, amines, hydrazines Variable Versatile nucleophilic addition

This method provides a flexible platform for synthesizing amino acid derivatives by varying nucleophiles and starting materials.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Palladium(II)/Chiral Phosphoric Acid Catalysis Three-component reaction, high stereoselectivity High yield, mild conditions, atom-economic Requires palladium catalyst, optimization needed to suppress side products
Isoimidium Perchlorate Route Formation of isoimidium intermediates for nucleophilic addition Versatile, adaptable to various nucleophiles Multi-step, requires perchloric acid handling
Enzymatic Resolution Biocatalytic reduction/resolution of racemates Mild, cost-effective, environmentally friendly Limited substrate scope, not directly reported for target compound

Chemical Reactions Analysis

Types of Reactions

GLUTAMIC ACID(ANILIDE)-OH can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen.

    Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution Reactions: These often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GLUTAMIC ACID(ANILIDE)-OH may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

GLUTAMIC ACID(ANILIDE)-OH exerts its effects through interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid Phenyl group, (S)-amino at C4 C₁₁H₁₄N₂O₃ 222.24 g/mol Chiral recognition; potential enzyme inhibition
Nebostinel (CR 2249) 4,4-Dimethylcyclohexyl group instead of phenyl C₁₃H₂₃N₂O₃ 255.34 g/mol Enhanced lipophilicity; neuroprotective activity
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid 4-Methylphenyl, methyl at C3 C₁₃H₁₆N₂O₃ 248.28 g/mol Altered steric effects; improved metabolic stability
4-Oxo-5-phenylpentanoic acid No amino group; ketone at C4 C₁₁H₁₂O₃ 192.21 g/mol Intermediate in organic synthesis
5-(4-Fluorophenyl)-5-oxopentanoic acid Fluorine at para position of phenyl C₁₁H₁₁FO₃ 210.20 g/mol Electron-withdrawing effects; enhanced acidity
(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid 2,4-Dimethoxyphenyl, (R)-amino at C4 C₁₃H₁₈N₂O₅ 282.29 g/mol Methoxy groups enhance solubility; antitumor potential

Key Comparative Findings

Functional Group Influence
  • Amino Group at C4: The (S)-configured amino group in the target compound facilitates hydrogen bonding, influencing its interaction with biological targets . Analogues lacking this group (e.g., 4-oxo-5-phenylpentanoic acid) exhibit reduced polarity and altered pharmacokinetics .
  • Phenyl vs. Cyclohexyl : Nebostinel’s 4,4-dimethylcyclohexyl group increases lipophilicity (logP ~2.5 vs. ~1.8 for phenyl), enhancing blood-brain barrier penetration .
Substituent Effects
  • Electron-Withdrawing Groups : The 4-fluorophenyl analogue (C₁₁H₁₁FO₃) shows a lower pKa (~3.5) compared to the parent compound (~4.2), improving solubility in aqueous media .
  • Methoxy Groups : The 2,4-dimethoxyphenyl derivative (C₁₃H₁₈N₂O₅) has increased water solubility (15 mg/mL vs. 5 mg/mL for the parent) due to polar methoxy substituents .
Stereochemical Considerations
  • The (S)-configuration in the target compound is critical for binding to glutamate receptors, as demonstrated in crystallographic studies .

Physicochemical and Pharmacological Comparisons

  • Vapor Pressure: Linear-chain analogues like pentanoic acid (C₅H₁₀O₂) exhibit higher vapor concentrations (e.g., 1.2 ppm at 25°C) compared to phenyl-substituted derivatives (<0.5 ppm), attributed to reduced volatility from aromatic rings .
  • Hydrogen Bonding : X-ray diffraction data () reveal intermolecular hydrogen bonds (O–H···O, N–H···O) in the target compound, stabilizing its tautomeric form. Cyclohexyl derivatives lack such interactions, leading to amorphous solid states .
  • Bioactivity : Nebostinel demonstrates neuroprotective effects in rodent models (EC₅₀ = 50 nM), while the 4-methylphenyl analogue () shows weaker efficacy (EC₅₀ = 200 nM), suggesting steric hindrance from the methyl group reduces receptor binding .

Biological Activity

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid, also known as a derivative of glutamic acid, exhibits various biological activities that are of significant interest in pharmacology and medicinal chemistry. This compound is primarily recognized for its role as an inhibitor and its involvement in several metabolic pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H14N2O3\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{3}

It has a molecular weight of approximately 218.24 g/mol. The compound is soluble in water and exhibits properties typical of amino acids, including the ability to participate in peptide bond formation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • It acts as an inhibitor of leukotriene A4 hydrolase (LTA4H), which plays a crucial role in the biosynthesis of leukotrienes, mediators involved in inflammatory responses .
    • The compound exhibits aminopeptidase activity, particularly with high affinity for N-terminal arginines in synthetic tripeptides, which may modulate inflammatory processes .
  • Neurotransmitter Activity :
    • As a derivative of glutamic acid, it functions as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors, influencing neuronal signaling pathways .
  • Anti-inflammatory Effects :
    • The compound may counteract inflammation through its aminopeptidase activity by cleaving pro-inflammatory peptides such as Pro-Gly-Pro (PGP), thereby reducing neutrophil attraction .

Biological Activity Overview

The following table summarizes the key biological activities and effects associated with this compound:

Activity Description References
Enzyme Inhibition Inhibits LTA4H, affecting leukotriene biosynthesis and inflammatory response.
Aminopeptidase Activity Cleaves specific tripeptides, potentially mitigating inflammation.
Neurotransmitter Role Acts as an excitatory neurotransmitter through glutamate receptor activation.
Anti-inflammatory Action Inactivates pro-inflammatory peptides, reducing neutrophil recruitment.

Case Study 1: Anti-inflammatory Effects

A study investigated the role of this compound in modulating inflammatory responses in a murine model. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines and leukotrienes in serum compared to control groups. This suggests a potential therapeutic application in conditions characterized by excessive inflammation.

Case Study 2: Neuroprotective Properties

Research examining the neuroprotective effects of this compound demonstrated that it could protect neuronal cells from excitotoxicity induced by excessive glutamate levels. The compound's ability to modulate glutamate receptor activity was highlighted as a mechanism for its neuroprotective effects.

Q & A

Basic: What are the key synthetic methodologies for (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid?

Answer:
The synthesis typically involves multi-step protocols:

  • Homologation : Extending the carbon chain at the carboxyl end using Boc-protected intermediates.
  • Chiral Resolution : Enantiomeric purity is achieved via asymmetric synthesis or chiral auxiliaries, followed by deprotection.
  • Functionalization : Introduction of the phenylamino group via amidation or nucleophilic substitution.
    For homologation, a modified Barton-McCombie deoxygenation step is often employed to retain stereochemistry .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Chiral HPLC : Essential for verifying enantiomeric purity (e.g., ≥99% ee) .
  • NMR Spectroscopy : Confirms structural integrity, particularly the stereochemistry at the 4th carbon.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Basic: What biological pathways or receptors are associated with this compound?

Answer:
While direct evidence is limited, structural analogs (e.g., baclofen homologs) suggest potential interactions with:

  • GABAB Receptors : Modulation of inhibitory neurotransmission .
  • Enzymatic Targets : Similar pentanoic acid derivatives inhibit metalloenzymes like arginase I, suggesting possible enzyme-binding motifs .

Advanced: How do enantiomeric forms influence pharmacological activity?

Answer:
Enantiomers exhibit distinct binding affinities and functional outcomes:

EnantiomerReceptor Affinity (IC50)Functional Activity
(R)-form 7.4 µM (GABAB)Partial agonist
(S)-form No detectable bindingInactive
The (R)-enantiomer of homologs shows 50-fold weaker activity than baclofen but retains receptor selectivity, while the (S)-form is inactive .

Advanced: How can researchers address contradictions in receptor binding data?

Answer:
Discrepancies may arise from:

  • Off-Target Effects : Use selective antagonists (e.g., CGP35348 for GABAB) to confirm specificity .
  • Allosteric Modulation : Employ computational docking studies to identify non-canonical binding sites.
  • Assay Conditions : Validate buffer systems (e.g., ionic strength) that affect ligand-receptor interactions.

Advanced: What strategies ensure compound stability under experimental conditions?

Answer:

  • Radiolytic Stability : Pulse radiolysis studies reveal susceptibility to oxidizing radicals (e.g., •OH). Substituents like phenyl groups enhance stability by forming dimer anions .
  • pH Optimization : Stabilize the carboxylate moiety using buffered solutions (pH 6–8).
  • Storage : Lyophilized forms at -20°C prevent hydrolysis.

Advanced: How can computational modeling guide experimental design?

Answer:

  • TDDFT Calculations : Predict transient species (e.g., dimer anions) and validate experimental λmax values .
  • Docking Simulations : Identify binding poses with enzymes (e.g., arginase I) to prioritize synthetic modifications .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Guinea Pig Ileum Contraction Assay : Measures GABAB agonism/antagonism .
  • Enzyme Inhibition Assays : Monitor arginase activity using UV-Vis spectroscopy .
  • Cellular Uptake Studies : Fluorescent tagging to assess permeability in cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.